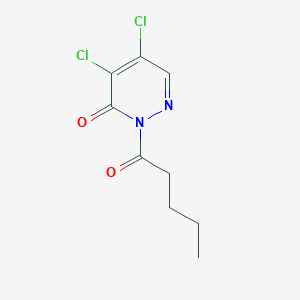
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone, also known as DCP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DCP has been found to exhibit potent biological activities, making it a promising candidate for use in pharmaceuticals, agrochemicals, and other industries.
作用機序
The mechanism of action of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cell signaling pathways. For example, 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression.
生化学的および生理学的効果
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and reduce oxidative stress. In vivo studies have shown that 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone can inhibit tumor growth, reduce inflammation, and protect against oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone in lab experiments is its potent biological activities, which can provide valuable insights into various cellular processes. Additionally, 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone is its potential toxicity, which could limit its use in certain experiments. Additionally, the mechanism of action of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone. One area of interest is the development of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone and its potential toxic effects. Finally, the potential applications of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone in the agrochemical and food industries should be further explored.
合成法
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone can be synthesized through a multistep process starting with the reaction of 2,3-dichloropyridine with 1-pentanone, followed by cyclization with hydrazine hydrate and oxidation with potassium permanganate. The yield of 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone obtained from this method is around 60%, making it a relatively efficient process for large-scale production.
科学的研究の応用
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields. In pharmaceuticals, 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been shown to inhibit the growth of bacteria and fungi, making it a promising candidate for use in agrochemicals. Additionally, 4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone has been found to have antioxidant properties, which could be useful in the food industry.
特性
CAS番号 |
155164-65-1 |
|---|---|
製品名 |
4,5-Dichloro-2-(1-oxopentyl)-3(2H)-pyridazinone |
分子式 |
C9H10Cl2N2O2 |
分子量 |
249.09 g/mol |
IUPAC名 |
4,5-dichloro-2-pentanoylpyridazin-3-one |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-2-3-4-7(14)13-9(15)8(11)6(10)5-12-13/h5H,2-4H2,1H3 |
InChIキー |
IRTYFKFEHWLYEZ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
正規SMILES |
CCCCC(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
その他のCAS番号 |
155164-65-1 |
同義語 |
4,5-dichloro-2-pentanoyl-pyridazin-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



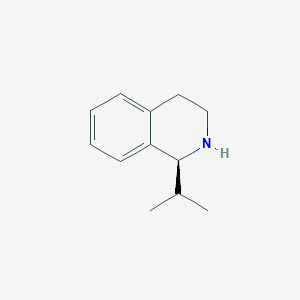


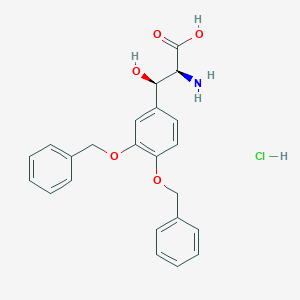
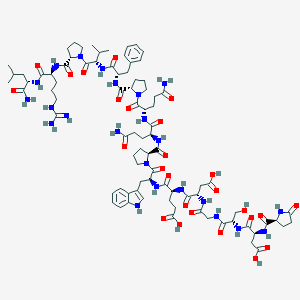

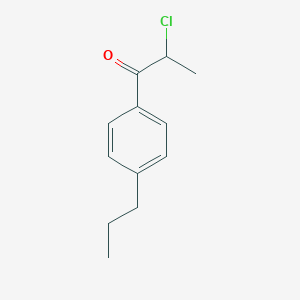
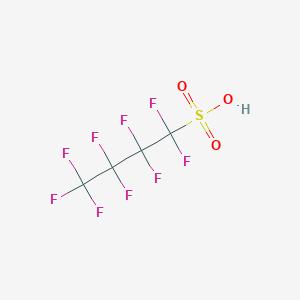
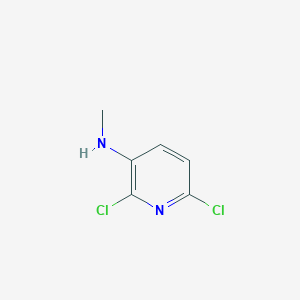
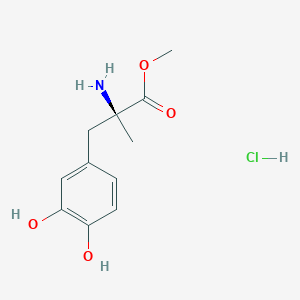
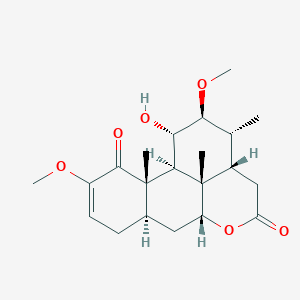
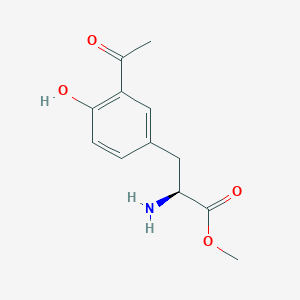
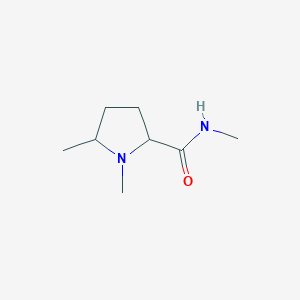
![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)